3',5'-Dimethoxyacetophenone

Catalog No.
S663094
CAS No.
39151-19-4
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Dimethoxyacetophenone

CAS Number

39151-19-4

Product Name

3',5'-Dimethoxyacetophenone

IUPAC Name

1-(3,5-dimethoxyphenyl)ethanone

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3

InChI Key

YJKHOUIVWKQRSL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)OC

The exact mass of the compound 3',5'-Dimethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46884. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3',5'-Dimethoxyacetophenone is a disubstituted aromatic ketone serving as a critical intermediate in organic synthesis. Its primary value lies in introducing the 3,5-dimethoxyphenyl moiety, a structural motif found in a variety of biologically active compounds and functional materials. The specific meta-positioning of its two methoxy groups dictates its electronic properties and steric profile, making it a non-interchangeable precursor for syntheses where precise isomer control is essential for the final product's structure, reactivity, and performance .

Substituting 3',5'-Dimethoxyacetophenone with its isomers, such as 3',4'- or 2',4'-dimethoxyacetophenone, frequently leads to process failures or suboptimal outcomes. The meta-orientation of the methoxy groups in the 3',5'-isomer provides a unique electronic influence on the acetyl group, distinct from the ortho/para-directing effects of other isomers. This difference fundamentally alters enolate formation and reactivity in key C-C bond-forming reactions like the Claisen-Schmidt condensation, impacting reaction kinetics, yield, and the properties of downstream products such as chalcones and flavonoids [1]. Furthermore, significant differences in physical properties, like melting point, between isomers can necessitate different handling and processing protocols, making direct substitution impractical .

Differentiated Physical State at Ambient Temperatures for Improved Process Handling

3',5'-Dimethoxyacetophenone possesses a low melting point of 33-34 °C, rendering it a liquid or low-melting solid in many standard laboratory or manufacturing environments. This contrasts sharply with its common isomer, 3',4'-Dimethoxyacetophenone, which is a stable solid with a significantly higher melting point of 47-54 °C [REFS-1, REFS-2].

Evidence DimensionMelting Point (°C)
Target Compound Data33-34 °C
Comparator Or Baseline3',4'-Dimethoxyacetophenone: 47-54 °C
Quantified Difference≥14 °C lower melting point
ConditionsStandard atmospheric pressure.

This physical state difference is critical for procurement decisions related to automated dosing, solvent selection, and formulation, as the target compound may not require heating for liquid handling.

Precursor Specificity: Isomer Position Dictates Biological Activity of Downstream Chalcone Derivatives

The substitution pattern of the acetophenone precursor directly determines the biological efficacy of resulting chalcones. In a comparative antimicrobial study, chalcones derived from different disubstituted acetophenones were synthesized and evaluated. The chalcone synthesized from a 3,5-disubstituted acetophenone exhibited different antifungal activity compared to chalcones derived from 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-disubstituted precursors, demonstrating that isomer selection is critical for tuning biological function [1].

Evidence DimensionAntimicrobial Activity (Isomer Effect)
Target Compound DataThe 3,5-dimethoxy substitution pattern leads to a specific level of biological activity in the final chalcone product.
Comparator Or BaselineOther dimethoxy-substituted isomers (e.g., 2,4- or 3,4-) yield chalcones with quantitatively different antimicrobial profiles.
Quantified DifferenceDemonstrated non-interchangeability of isomers for achieving a target biological endpoint.
ConditionsIn-vitro antimicrobial screening of a library of chalcone derivatives.

For any research involving structure-activity relationships (SAR), using the correct 3',5'-isomer is non-negotiable as substitution with other isomers will yield different biological data and lead to incorrect conclusions.

Distinct Electronic Profile for Controlled Synthetic Reactivity

The meta-positioning of the two electron-donating methoxy groups in 3',5'-Dimethoxyacetophenone prevents direct resonance stabilization of a negative charge on the acetyl group's alpha-carbon. This contrasts with para-substituted isomers (like 4'-methoxyacetophenone) where the methoxy group can directly stabilize an adjacent enolate via resonance. This fundamental electronic difference, explained by Hammett relationships, means the 3',5'-isomer has a distinct and predictable reactivity profile in base-catalyzed condensation reactions, influencing reaction rates and equilibria [1].

Evidence DimensionElectronic Effect on Reactivity
Target Compound DataMeta-substituents influence reactivity primarily through inductive effects, leading to a specific enolate formation rate.
Comparator Or BaselinePara-substituted isomers exhibit stronger resonance effects, which significantly alter enolate stability and subsequent reaction kinetics.
Quantified DifferenceQualitatively different mechanism of electronic influence (inductive vs. resonance).
ConditionsBase-catalyzed C-C bond formation (e.g., Claisen-Schmidt or aldol condensations).

Chemists requiring precise control over reaction kinetics or seeking to avoid the specific reactivity of para-substituted systems must procure the 3',5'-isomer to ensure predictable and reproducible synthetic outcomes.

Precursor for SAR Studies in Medicinal Chemistry

Where the goal is to systematically probe the effect of substituent positions on the biological activity of a target molecule, such as a chalcone or flavonoid. The unique electronic and steric profile of the 3,5-dimethoxy pattern provides a critical, non-redundant data point compared to its ortho and para isomers [1].

Synthesis Intermediate in Processes Requiring Liquid or Low-Temperature Dosing

In scaled-up laboratory or pilot-plant processes where automated, liquid-phase handling is preferred. Its low melting point (33-34 °C) allows for gentle heating or potential use as a liquid at warm ambient temperatures, simplifying transfer and dosing compared to higher-melting solid isomers like 3',4'-dimethoxyacetophenone .

Building Block for Flavonoids and Other Natural Products

When synthesizing compounds that specifically require the phloroglucinol-type A-ring substitution pattern after demethylation. Using the 3',5'-dimethoxy isomer as a starting material is a common and effective strategy for accessing the corresponding 3,5-dihydroxy substitution found in many bioactive natural products [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39151-19-4

Dates

Last modified: 08-15-2023

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